Cas no 3419-51-0 (1,1'-Biphenyl, 4-iodo-3,5-dimethyl-)

1,1'-Biphenyl, 4-iodo-3,5-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 4-iodo-3,5-dimethyl-
- 4-Iodo-3,5-dimethylbiphenyl
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- MDL: MFCD33022778
- Inchi: 1S/C14H13I/c1-10-8-13(9-11(2)14(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3
- InChI Key: DSTCZMJNWRLHMU-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)=CC(C)=C(I)C(C)=C1
Experimental Properties
- Density: 1.472±0.06 g/cm3(Predicted)
- Boiling Point: 335.3±21.0 °C(Predicted)
1,1'-Biphenyl, 4-iodo-3,5-dimethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1196600-1g |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | 97% | 1g |
$465 | 2024-07-19 | |
eNovation Chemicals LLC | Y1196600-5g |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | 97% | 5g |
$935 | 2024-07-19 | |
AstaTech | E86235-5/G |
4-IODO-3,5-DIMETHYLBIPHENYL |
3419-51-0 | 95% | 5g |
$1071 | 2023-09-18 | |
AstaTech | E86235-10/G |
4-IODO-3,5-DIMETHYLBIPHENYL |
3419-51-0 | 95% | 10g |
$1512 | 2023-09-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1586835-250mg |
4-Iodo-3,5-dimethyl-1,1'-biphenyl |
3419-51-0 | 98% | 250mg |
¥3500.00 | 2024-05-18 | |
eNovation Chemicals LLC | Y1196600-10g |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | 97% | 10g |
$1320 | 2025-02-27 | |
Aaron | AR01XFV8-100mg |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | 97% | 100mg |
$124.00 | 2025-02-12 | |
1PlusChem | 1P01XFMW-100mg |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | ≥97% | 100mg |
$324.00 | 2024-05-05 | |
1PlusChem | 1P01XFMW-1g |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | ≥97% | 1g |
$492.00 | 2024-05-05 | |
1PlusChem | 1P01XFMW-10g |
4-Iodo-3,5-dimethylbiphenyl |
3419-51-0 | ≥97% | 10g |
$1478.00 | 2024-05-05 |
1,1'-Biphenyl, 4-iodo-3,5-dimethyl- Related Literature
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 1,1'-Biphenyl, 4-iodo-3,5-dimethyl-
4-Iodo-3,5-Dimethylbiphenyl (CAS No. 3419-51-0): A Comprehensive Overview
4-Iodo-3,5-Dimethylbiphenyl, also known by its CAS registry number 3419-51-0, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique biphenyl structure, where two aromatic benzene rings are connected through a single bond, with specific substituents attached to the rings. The presence of an iodine atom at the para position and two methyl groups at the meta positions of one of the benzene rings imparts distinctive chemical properties to this compound.
The synthesis of 4-Iodo-3,5-Dimethylbiphenyl involves a series of carefully controlled reactions, often employing advanced catalytic methods and precise stoichiometric conditions. Recent advancements in cross-coupling reactions, particularly the use of Stille coupling and Suzuki-Miyaura coupling, have enabled more efficient and scalable production of this compound. These methods not only enhance the purity of the final product but also reduce environmental impact, aligning with current trends toward sustainable chemical synthesis.
One of the most notable applications of 4-Iodo-3,5-Dimethylbiphenyl lies in its role as an intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. For instance, researchers have utilized this compound as a key building block in the construction of anticancer drugs, where its unique electronic properties contribute to enhanced drug delivery and efficacy. Additionally, its use in the creation of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), has been explored due to its ability to modulate electronic transitions effectively.
Recent studies have also highlighted the potential of 4-Iodo-3,5-Dimethylbiphenyl in the field of biochemistry, particularly in enzyme inhibition studies. The compound's ability to interact with specific protein targets has made it a valuable tool in understanding molecular mechanisms underlying various diseases. For example, a 2022 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit potent inhibitory activity against a key enzyme involved in neurodegenerative disorders.
In terms of physical properties, 4-Iodo-3,5-Dimethylbiphenyl exhibits a melting point of approximately 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its stability under standard laboratory conditions makes it suitable for a wide range of applications without requiring specialized storage conditions.
The demand for 4-Iodo-3,5-Dimethylbiphenyl has seen a steady increase due to its versatility across multiple disciplines. However, its production remains challenging due to the sensitivity of certain reaction steps and the need for high-purity intermediates. To address these challenges, ongoing research is focused on optimizing synthetic pathways and developing novel catalysts that can enhance reaction efficiency while minimizing byproduct formation.
In conclusion, 4-Iodo-3,5-Dimethylbiphenyl (CAS No. 3419-51-0) stands as a testament to the ingenuity and precision required in modern organic chemistry. Its unique structure and versatile properties continue to drive innovation across various scientific domains, making it an essential compound for researchers and industry professionals alike.
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